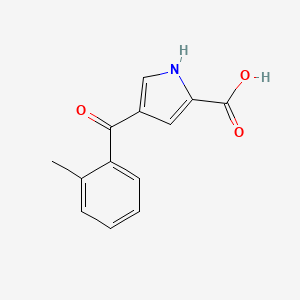

4-(2-甲基苯甲酰)-1H-吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of a similar compound, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, involves N-acylation and hydrolysis on 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride . The reaction is carried out under the action of silver salts . This method is advantageous due to its simple and accessible raw materials, mild reaction conditions, high yield and purity, and lower cost .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(2-Methylbenzoyl)benzoic acid”, include a molecular formula of CHO, an average mass of 240.254 Da, and a monoisotopic mass of 240.078644 Da .科学研究应用

合成和反应性

α-氨基吡咯衍生物的合成:Galenko 等人(2019 年)的一项研究描述了一种从 4-亚甲基异恶唑-3-酮合成 5-氨基吡咯-3-羧酸甲酯的方法,该方法进一步反应生成吡咯并[1,2-a]嘧啶-7-羧酸甲酯或转化为 2-重氮-2H-吡咯-4-羧酸甲酯。这展示了该化合物在合成复杂杂环结构中的反应性和实用性 (Galenko 等人,2019 年).

呋喃并[2,3-b]吡啶的合成:Antonov 等人(2021 年)证明了从 4,5-二苯甲酰-1H-吡咯-2,3-二酮和 5-氨基呋喃-2-羧酸甲酯合成 4-苯甲酰-5-(氨基草酰基)-6-苯基呋喃并[2,3-b]吡啶-2-羧酸甲酯,表明了合成呋喃并[2,3-b]吡啶的途径,呋喃并[2,3-b]吡啶是有价值的杂环化合物 (Antonov 等人,2021 年).

材料科学和聚合物化学

层状双氢氧化物 (LDH) 中的插层:Tronto 等人(2008 年)探索了吡咯羧酸衍生物(包括 4-(1H-吡咯-1-基)苯甲酸酯)在 LDH 中的插层,从而产生了具有潜在电子和催化应用的有机改性 2D 纳米复合材料 (Tronto 等人,2008 年).

吡咯衍生物的电聚合:Lengkeek 等人(2010 年)讨论了 N-(4'-羧基苯基)-2,5-二(2''-噻吩基)吡咯的高效制备和电聚合,强调了其在为电子应用创造稳定聚合物薄膜方面的潜力 (Lengkeek 等人,2010 年).

有机化学和催化

钯催化的氧化偶联:Yamashita 等人(2009 年)报道了吲哚-3-羧酸与炔烃的钯催化的氧化偶联以产生四取代咔唑,展示了吡咯-2-羧酸衍生物在促进复杂反应中的多功能性 (Yamashita 等人,2009 年).

Fe(II)/Et3N-中继催化:Galenko 等人(2015 年)开发了一种在 Fe(II)/Et3N 中继催化下从异恶唑和苯乙酰咪唑鎓盐合成 4-咪唑基吡咯-2-羧酸甲酯的方法。该过程举例说明了吡咯衍生物在有机合成中的催化应用 (Galenko 等人,2015 年).

安全和危害

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . Precautions include avoiding heat, sparks, open flames, and hot surfaces, and not smoking. After handling, skin should be washed thoroughly. If swallowed, a poison center or doctor should be contacted immediately .

作用机制

Mode of Action

The exact mode of action of 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid is currently unknown. Based on its chemical structure, it can be hypothesized that it may interact with its targets through a variety of chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

属性

IUPAC Name |

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUSALZBGKXLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2591134.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)

![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)

![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)

![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)

![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)

![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)

![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)